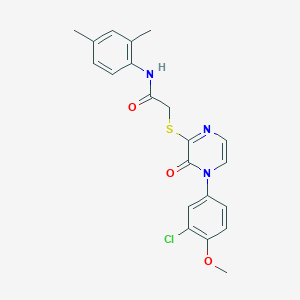

![molecular formula C19H17N5O2 B2673657 N-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 393786-56-6](/img/structure/B2673657.png)

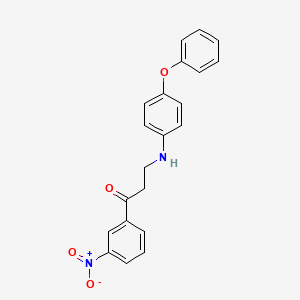

N-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a compound that has been synthesized via a Dimroth rearrangement . It was designed as a new inhibitor of CLK1 and DYRK1A kinases . These kinases play an important role in the regulation of various cellular processes and are involved in major diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases .

Synthesis Analysis

The compound was synthesized via a Dimroth rearrangement . The synthesis process involved refluxing the 8-chloro derivatives of pyrido[3′,2′:4,5]thieno(furo)[3,2-d]pyrimidines with various amines . Further, the cyclization of some amines under the action of phosphorus oxychloride led to the formation of new heterorings .Molecular Structure Analysis

The complete crystal structure of the compound was established by a single-crystal X-ray diffraction . The crystal is orthorhombic, space group Pca2 1 . The detailed three-dimensional arrangement of the compound could be useful for designing new derivatives .Chemical Reactions Analysis

The compound shows interesting selectivity towards CLK1 and DYRK1A kinases . The reaction is extremely sensitive to the presence of traces of water in the reaction mixture .Physical And Chemical Properties Analysis

The compound has a molecular weight of 245.28 . It is a powder at room temperature . The InChI code of the compound is 1S/C13H15N3O2/c1-17-11-4-3-10(7-12(11)18-2)8-15-13-5-6-14-9-16-13/h3-7,9H,8H2,1-2H3, (H,14,15,16) .Scientific Research Applications

Kinase Inhibition

DMPP has been identified as a novel inhibitor of CLK1 (Cdc2-like kinase 1) and DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A). These kinases play crucial roles in cellular processes and are implicated in diseases such as Alzheimer’s . The crystal structure of DMPP provides insights into its three-dimensional arrangement, aiding in the design of derivatives with improved selectivity and efficacy.

NF-κB Inhibition

A related compound, N-(tetrahydroquinolin-1-yl) amide , could serve as an NF-κB inhibitor . This property is particularly relevant for anticancer drug research . NF-κB is a transcription factor involved in inflammation and cell survival pathways.

Retinoid Nuclear Modulation

DMPP analogues exhibit potential as retinoid nuclear modulators . These compounds play a crucial role in treating metabolic and immunological diseases . Retinoids are essential for cell differentiation, growth, and immune function.

Anti-Inflammatory Effects

Lipopolysaccharide (LPS)-induced inflammatory mediators: derived from DMPP may have a beneficial impact on various brain disorders. Neuroinflammation involving microglial activation is a key factor in the pathogenesis of such diseases .

Antitumor Activity

While not directly related to DMPP, piritrexim , another pyridopyrimidine, has shown antitumor effects by inhibiting dihydrofolate reductase (DHFR) . This finding underscores the potential of pyridopyrimidines in cancer therapy.

N-Heterocycles and Biological Activity

DMPP belongs to the class of N-heterocycles , which have diverse biological activities. Further exploration of its scaffold and derivatives may reveal additional therapeutic applications .

Mechanism of Action

Future Directions

The compound shows potential for therapeutic interest, especially in the treatment of diseases like cancer, neurodegenerative disorders, and cardiovascular diseases . Future research could focus on exploring its potential therapeutic uses and improving its selectivity towards CLK1 and DYRK1A kinases . The detailed three-dimensional arrangement of the compound could be useful for designing new derivatives .

properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2/c1-25-16-9-8-13(10-17(16)26-2)23-18-15-11-22-24(19(15)21-12-20-18)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVPSNQWRKXCHNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(1H-pyrazol-3-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2673574.png)

![2-(1-(5-fluorobenzo[b]thiophene-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2673576.png)

![2-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2673577.png)

![2-(ethyl{4-[(4-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2673578.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidine-1-carboxamide](/img/structure/B2673580.png)

![8-fluoro-2-methyl-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2673585.png)

![1-(4-aminobenzyl)-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2673587.png)

![N-(2-chlorophenyl)-2-{[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2673590.png)